furan-2-yl 2,2-dimethylpropanoate
Overview
Description
2-Furyl 2,2-dimethylpropionate is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl 2,2-dimethylpropionate typically involves the esterification of 2-furylcarbinol with 2,2-dimethylpropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Furyl 2,2-dimethylpropionate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furyl 2,2-dimethylpropionate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Furyl 2,2-dimethylpropanol.
Substitution: Various halogenated or alkylated derivatives of the furan ring.
Scientific Research Applications
2-Furyl 2,2-dimethylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Furyl 2,2-dimethylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The furan ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanol: Similar structure but with a hydroxyl group instead of an ester group.
2-Furylacetic acid: Contains a carboxylic acid group instead of an ester group.
2-Furylmethylamine: Contains an amine group instead of an ester group.
Uniqueness
2-Furyl 2,2-dimethylpropionate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of polymers and resins .
Properties
IUPAC Name |
furan-2-yl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLKGAYIMZHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452495 | |
Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100921-72-0 | |
Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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